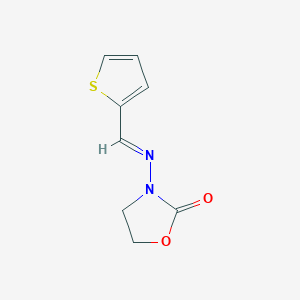![molecular formula C19H39NO3 B12911342 [4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol CAS No. 94381-17-6](/img/structure/B12911342.png)
[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol is a unique diol compound characterized by the presence of a tetradecyl group and an oxazolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of oxazolidine derivatives with long-chain alkyl halides under specific conditions. One common method includes the use of a Schiff base reaction, where the oxazolidine derivative is reacted with an aldehyde or ketone in the presence of a catalyst . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol, to achieve high yields.
Industrial Production Methods
Industrial production of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol involves its ability to form stable complexes with metal ions, which is crucial for its applications as a chelating agent and fluorescent probe. The oxazolidine ring plays a significant role in the coordination of metal ions, while the tetradecyl group provides hydrophobic interactions that enhance the compound’s stability and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative used as a fluorescent probe.
1,2,4-Oxadiazoles: Compounds with similar heterocyclic structures used in various chemical and biological applications.
Uniqueness
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol is unique due to its combination of a long hydrophobic alkyl chain and an oxazolidine ring, which provides distinct properties such as enhanced solubility, stability, and the ability to form stable metal complexes .
Eigenschaften
CAS-Nummer |
94381-17-6 |
|---|---|
Molekularformel |
C19H39NO3 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-18-23-17-19(20,15-21)16-22/h21-22H,2-18H2,1H3 |
InChI-Schlüssel |
QEBUHZKDGLLSFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN1COCC1(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)



![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)




![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one](/img/structure/B12911335.png)


![4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12911358.png)
